3-Hydroxy-5,7-pregnadien-20-one

Vue d'ensemble

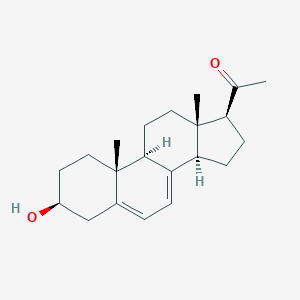

Description

3-Hydroxy-5,7-pregnadien-20-one is a steroidal compound that belongs to the class of pregnadienes. It is known for its role as a precursor in the biosynthesis of equilin, a type of estrogen found in the urine of pregnant mares

Applications De Recherche Scientifique

3-Hydroxy-5,7-pregnadien-20-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

Biology: It is studied for its role in the biosynthesis of estrogens in horses.

Industry: It is used in the production of steroidal drugs and other pharmaceutical compounds.

Mécanisme D'action

Target of Action

3-Hydroxy-5,7-pregnadien-20-one is a precursor to equilin in horse fetal gonads . Equilin is one of the active ingredients in conjugated estrogens, which are used in hormone replacement therapy.

Biochemical Pathways

The biosynthesis of this compound in horse fetal gonads is part of a cholesterol-independent pathway . This pathway is responsible for the production of equilin and other ring B-unsaturated estrogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,7-pregnadien-20-one typically involves the use of steroidal precursors. One common method includes the reaction of 3β-acetoxy-7α-bromo-pregn-5-en-20-one with tetrabutylammonium fluoride in tetrahydrofuran at 0-25°C, followed by treatment with potassium carbonate in tetrahydrofuran and methanol . This method yields 3β-pregna-5,7-dienol-20-one as a pale yellowish-beige solid with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-5,7-pregnadien-20-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

Reduction: This reaction can reduce the double bonds or the carbonyl group.

Substitution: This reaction can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-keto-5,7-pregnadien-20-one, while reduction can yield 3-hydroxy-5,7-pregnadien-20-ol.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxy-5,7-androstadien-17-one: Another steroidal compound involved in estrogen biosynthesis.

Equilin: A direct product of 3-Hydroxy-5,7-pregnadien-20-one, known for its estrogenic activity.

Uniqueness

This compound is unique due to its specific role as a precursor in the biosynthesis of equilin. Its structure and reactivity make it a valuable compound for studying steroidal biosynthesis and developing estrogen-related therapies .

Activité Biologique

3-Hydroxy-5,7-pregnadien-20-one, also known as equilenin, is a steroid compound that plays a significant role in various biological processes. This article reviews the biological activity of this compound, focusing on its biosynthesis, pharmacological effects, and potential therapeutic applications based on diverse scientific literature.

Biosynthesis

The compound is primarily synthesized in the fetal horse gonads through a unique cholesterol-independent pathway. Studies have shown that when fetal horse gonads are incubated with tritiated sodium acetate, this compound and its derivatives are produced. This process indicates its role as a precursor for other biologically active steroids such as equilin and estrone .

Hormonal Activity

This compound exhibits estrogenic activity, influencing reproductive health and development. It has been identified as an endogenous steroid with significant implications in hormone replacement therapies and the treatment of menopausal symptoms. Its structural similarity to estradiol allows it to bind to estrogen receptors and exert similar biological effects .

Antiviral Properties

Research has indicated that this compound possesses antiviral properties. It has been shown to enhance the immune response against certain viral infections by modulating cytokine production and promoting cell-mediated immunity. This activity suggests potential applications in treating viral diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate gene expression related to cell cycle regulation further supports its potential as an anticancer agent .

IC50 Values

A comparative analysis of IC50 values for various compounds reveals the potency of this compound in inhibiting specific biological activities:

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.35 |

| Interferon Alfa-2a | 2.35 |

| Simvastatin | 21.34 |

| Gemcitabine | 0.06 |

This table illustrates that while this compound has comparable potency to some established antiviral agents, it also demonstrates a lower IC50 than many other compounds tested .

Propriétés

IUPAC Name |

1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNPWWLYMFLEI-UIALTGQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81968-78-7 | |

| Record name | 3-Hydroxy-5,7-pregnadien-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.